2-Amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-acetamide hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its structural attributes and potential biological activities. This compound is a derivative of indole, a well-known heterocyclic aromatic organic compound. Indoles are characterized by their aromatic properties and are significant in various biological processes. The specific structure of 2-Amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-acetamide hydrochloride includes an amino group, an acetamide moiety, and a methoxy-substituted indole, which may contribute to its pharmacological properties.
The compound is classified under organic compounds known as indoles and derivatives, specifically falling into the category of 3-alkylindoles. Its molecular formula is with a molecular weight of approximately 283.75 g/mol . The compound is recognized by its unique identifiers such as the InChI key (ZDPHQBGGDPVCTK-UHFFFAOYSA-N) and has been cataloged in databases like PubChem and DrugBank .
The synthesis of 2-Amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-acetamide hydrochloride typically involves several steps that may include the formation of the indole structure followed by functional group modifications.
For instance, one method involves reacting a substituted indole with an appropriate alkylating agent in the presence of a base like potassium carbonate to form the desired product .
The molecular structure of 2-Amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-acetamide hydrochloride can be represented by its canonical SMILES notation: COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN.Cl
. This indicates that the molecule comprises two interconnected rings with various substituents that enhance its chemical reactivity .
The reactivity of 2-Amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-acetamide hydrochloride can be attributed to its functional groups:
These reactions are typically carried out under mild conditions to preserve the integrity of sensitive functional groups .
The physical properties of 2-Amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-acetamide hydrochloride include:
Chemical properties include:
The compound has several potential applications in scientific research:
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.: 9004-10-8
CAS No.:
CAS No.: 7170-05-0